2-Dodecenoic acid

Candida albicans Biofilm Quorum Sensing

cis-2-Dodecenoic acid (BDSF, CAS 55928-65-9) is a validated diffusible signal factor (DSF) family quorum sensing molecule. Unlike generic unsaturated fatty acids, BDSF demonstrates superior potency in blocking Candida albicans biofilm formation and hyphal morphogenesis compared to farnesol or 11-methyl-DSF. Its unique synergistic mechanism with triazole antifungals (FIC index ≤0.08) against fluconazole-resistant strains, via suppression of efflux pump genes CDR1 and MDR1, makes it an essential research tool for anti-virulence and antifungal potentiation studies. Ensure experimental success with high-purity BDSF verified for these specific endpoints.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
Cat. No. B7821234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dodecenoic acid
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC(=O)O
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)
InChIKeyPAWGRNGPMLVJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Dodecenoic Acid (BDSF): A Diffusible Signal Factor for Quorum Sensing Research and Biofilm Control Procurement


cis-2-Dodecenoic acid (BDSF, CAS 55928-65-9) is a C12:Δ2 medium-chain unsaturated fatty acid that functions as a key quorum sensing (QS) signal molecule of the diffusible signal factor (DSF) family [1]. It was originally identified in the opportunistic human pathogen Burkholderia cenocepacia, where it controls the expression of virulence factors [2]. Beyond its intraspecies signaling role, BDSF has been shown to mediate interspecies cross-talk and interfere with QS systems and virulence in Pseudomonas aeruginosa [1], as well as inhibit the morphological transition and biofilm formation of the fungal pathogen Candida albicans [3]. Its dual antibacterial and antifungal interference mechanisms, combined with its capacity to potentiate azole antifungals in resistant strains, distinguish BDSF from generic unsaturated fatty acids or simpler chain-length analogs in the research reagent marketplace.

cis-2-Dodecenoic Acid (BDSF): Why Sourcing BDSF Instead of Generic Unsaturated Fatty Acids or DSF Analogs Matters for Scientific Research


The scientific and industrial utility of cis-2-dodecenoic acid (BDSF) cannot be reliably replicated by substituting it with other medium-chain unsaturated fatty acids (e.g., 2-decenoic acid, 2-undecenoic acid) or even its geometric trans isomer. As detailed in Section 3, direct comparative studies demonstrate that BDSF and trans-2-dodecenoic acid (trans-BDSF) exhibit significantly greater potency in blocking C. albicans biofilm formation and hyphal morphogenesis than the well-studied QS inhibitor farnesol or the closely related DSF molecule cis-11-methyl-2-dodecenoic acid [1]. Furthermore, BDSF displays a unique synergistic capability with triazole antifungals (FIC index ≤ 0.08) against fluconazole-resistant Candida by a defined mechanism—suppression of the efflux pump genes CDR1 and MDR1—that is not established for all DSF family members [2]. Using an analog without verified performance data for these specific endpoints risks experimental failure or procurement of a compound lacking the validated, quantifiable differentiation required for targeted QS interference or antifungal potentiation studies.

cis-2-Dodecenoic Acid (BDSF) Procurement Evidence Guide: Head-to-Head Comparative Performance Data vs. Key Analogs


Superior Inhibition of Candida albicans Biofilm Formation by BDSF and trans-BDSF vs. Farnesol and 11-Methyl-DSF

In a direct comparative study using a static microtitre plate model, cis-2-dodecenoic acid (BDSF) and its geometric isomer trans-2-dodecenoic acid (trans-BDSF) were both significantly more effective at preventing Candida albicans biofilm formation than the quorum sensing molecule farnesol or the related diffusible signal factor cis-11-methyl-2-dodecenoic acid [1].

Candida albicans Biofilm Quorum Sensing

Potent Inhibition of C. albicans Germ-Tube Formation by BDSF at Low Micromolar Concentrations

Both BDSF and trans-BDSF strongly suppress the yeast-to-hyphal transition in Candida albicans, a key virulence trait, without inhibiting overall yeast growth at the same concentration. This contrasts with the higher concentrations often required for growth inhibition by saturated fatty acids like dodecanoic acid [1].

Candida albicans Morphogenesis Germ Tube

Downregulation of C. albicans Hyphae-Specific Genes HWP1 and ALS3 by BDSF

Quantitative real-time RT-PCR analysis revealed that BDSF and trans-BDSF downregulate the expression of two key hyphae-specific genes, HWP1 and ALS3, which are essential for biofilm formation and adhesion [1]. This provides a molecular mechanism for the observed phenotypic effects and distinguishes BDSF's action from that of a purely membranolytic fatty acid.

Candida albicans Gene Expression Virulence Factors

Strong Synergy with Triazole Antifungals (Fluconazole and Itraconazole) in Fluconazole-Resistant C. albicans

BDSF exhibits highly synergistic effects when combined with fluconazole (FLU) or itraconazole (ITRA) against azole-resistant Candida albicans clinical isolates, with a fractional inhibitory concentration index (FICI) ≤ 0.08 [1]. This level of synergy (FICI ≤ 0.5 is generally considered synergistic) is achieved via a specific mechanism: BDSF suppresses the expression of the efflux pump genes CDR1 and MDR1, thereby increasing intracellular azole accumulation.

Candida albicans Drug Synergy Antifungal Resistance

Favorable Cytotoxicity Profile: No Toxicity to Human Fibroblasts at Active Concentrations

In the same study evaluating synergy, BDSF was found to be non-cytotoxic to normal human foreskin fibroblast (HFF) cells at concentrations up to 300 μg/mL [1]. This concentration far exceeds the micromolar levels (e.g., 30-60 µM, which is ~5.9-11.9 µg/mL) required for its anti-virulence and anti-biofilm activities in C. albicans [2], suggesting a favorable therapeutic window.

Cytotoxicity Safety Pharmacology Drug Development

cis-2-Dodecenoic Acid (BDSF): Application Scenarios Stemming from Quantifiable Differentiation


Investigating Biofilm Blockade in C. albicans: Superior Tool vs. Farnesol

For academic or industrial laboratories studying Candida albicans biofilm formation, BDSF provides a superior research tool compared to farnesol or 11-methyl-DSF. As shown in direct comparative studies, BDSF and trans-BDSF more effectively block biofilm formation, enabling researchers to study the underlying molecular mechanisms—including the downregulation of HWP1 and ALS3—with a more potent probe [1]. This can accelerate the identification of novel anti-biofilm targets and the development of more effective antifungal strategies.

Developing Adjuvants for Azole-Resistant Candidiasis

Pharmaceutical R&D groups focused on overcoming antifungal resistance should consider BDSF as a lead compound or research standard for developing azole-potentiating adjuvants. Its strong synergy with fluconazole and itraconazole (FICI ≤ 0.08) against resistant Candida albicans, mediated by efflux pump gene suppression [2], provides a validated and quantifiable starting point for medicinal chemistry optimization and combination therapy design. The compound's favorable cytotoxicity profile further supports its advancement into in vivo efficacy models [2].

Studying Interspecies Bacterial-Fungal Communication and Virulence Interference

Researchers exploring polymicrobial interactions, particularly between Burkholderia cenocepacia, Pseudomonas aeruginosa, and Candida albicans, can use BDSF as a critical signaling probe. Its established role in both intraspecies and interspecies quorum sensing interference [3] makes it an essential reagent for dissecting the complex chemical ecology of mixed infections and for identifying novel anti-virulence strategies that target cell-cell communication rather than growth.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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